Methyl 6-chloro-2-azabicyclo[2.2.2]oct-7-ene-6-carboxylate
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Overview
Description
Methyl 6-chloro-2-azabicyclo[2.2.2]oct-7-ene-6-carboxylate is a complex organic compound characterized by its bicyclic structure. This compound contains a nitrogen atom within its bicyclic framework, making it a member of the azabicyclo family. The presence of a chlorine atom and a carboxylate ester group further adds to its chemical uniqueness .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-chloro-2-azabicyclo[2.2.2]oct-7-ene-6-carboxylate typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often require the use of strong acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-chloro-2-azabicyclo[2.2.2]oct-7-ene-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .
Scientific Research Applications
Methyl 6-chloro-2-azabicyclo[2.2.2]oct-7-ene-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 6-chloro-2-azabicyclo[2.2.2]oct-7-ene-6-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing bicyclic compound with significant potential in drug discovery.
8-Azabicyclo[3.2.1]octane: Central core of tropane alkaloids, known for their biological activities.
Uniqueness
Methyl 6-chloro-2-azabicyclo[2.2.2]oct-7-ene-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the carboxylate ester group differentiates it from other similar compounds, making it a valuable compound for various applications .
Properties
CAS No. |
89129-22-6 |
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Molecular Formula |
C9H12ClNO2 |
Molecular Weight |
201.65 g/mol |
IUPAC Name |
methyl 6-chloro-2-azabicyclo[2.2.2]oct-7-ene-6-carboxylate |
InChI |
InChI=1S/C9H12ClNO2/c1-13-8(12)9(10)4-6-2-3-7(9)11-5-6/h2-3,6-7,11H,4-5H2,1H3 |
InChI Key |
RWXNTMUSKBATOG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CC2CNC1C=C2)Cl |
Origin of Product |
United States |
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